molecular formula C13H12F3NO3 B12839379 Acetyl-phenylalanyl trifluoromethyl ketone

Acetyl-phenylalanyl trifluoromethyl ketone

Cat. No.: B12839379
M. Wt: 287.23 g/mol
InChI Key: QYINCHZWONOSQX-JTQLQIEISA-N
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Description

Acetyl-phenylalanyl trifluoromethyl ketone is a synthetic organic compound with the chemical formula C12H12F3NO2 It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-phenylalanyl trifluoromethyl ketone typically involves the introduction of the trifluoromethyl group into the ketone structure. One common method is the reaction of phenylalanine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trifluoromethyl ketone moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Acetyl-phenylalanyl trifluoromethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetyl-phenylalanyl trifluoromethyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetyl-phenylalanyl trifluoromethyl ketone involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone
  • N-acetyl-L-phenylalanyl trifluoromethyl ketone

Uniqueness

Acetyl-phenylalanyl trifluoromethyl ketone is unique due to its specific structural features, including the trifluoromethyl group and the phenylalanine-derived moiety. These features confer distinct chemical and biological properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H12F3NO3

Molecular Weight

287.23 g/mol

IUPAC Name

N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]acetamide

InChI

InChI=1S/C13H12F3NO3/c1-8(18)17-10(7-9-5-3-2-4-6-9)11(19)12(20)13(14,15)16/h2-6,10H,7H2,1H3,(H,17,18)/t10-/m0/s1

InChI Key

QYINCHZWONOSQX-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F

Origin of Product

United States

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